Sodium thiophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

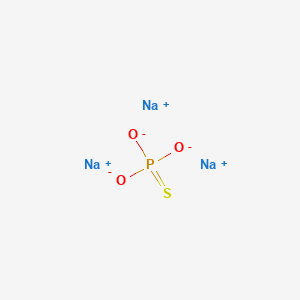

Sodium thiophosphate, also known as trisodium monothiophosphate, is an inorganic compound with the chemical formula Na₃PO₃S. It is a derivative of phosphoric acid where one of the oxygen atoms is replaced by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Sodium thiophosphate can be synthesized through several methods. One common method involves the reaction of phosphorus pentasulfide with sodium hydroxide. The reaction proceeds as follows:

P2S5+6NaOH→2Na3PO2S2+H2S+2H2O

This reaction produces sodium dithiophosphate, which can be further hydrolyzed to form this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through a solid-state reaction or a precipitation route from an aqueous solution. The solid-state reaction involves heating the reactants to high temperatures, while the precipitation route involves dissolving the reactants in water and then precipitating the product by adjusting the pH or adding a precipitating agent .

化学反応の分析

Types of Reactions: Sodium thiophosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sodium phosphate.

Reduction: It can be reduced to form phosphine gas.

Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reactions: Alkyl halides, thiols.

Major Products Formed:

Oxidation: Sodium phosphate.

Reduction: Phosphine gas.

Substitution: Various organophosphorus compounds.

科学的研究の応用

Introduction to Sodium Thiophosphate

This compound is primarily recognized for its role in solid-state electrolytes, particularly in the context of battery technology. Its unique chemical properties allow it to serve as an effective ionic conductor, making it a candidate for use in next-generation energy storage systems.

Energy Storage Systems

This compound has emerged as a key material in the development of solid-state batteries. The compound exhibits high ionic conductivity, which is essential for efficient charge transport within batteries. Research indicates that Na3PS4 can achieve ionic conductivities comparable to liquid electrolytes, thus enhancing the performance of sodium-ion batteries.

Table 1: Ionic Conductivity of this compound Compared to Other Electrolytes

| Electrolyte Type | Ionic Conductivity (S/cm) |

|---|---|

| Liquid Electrolyte | ~10^-2 |

| This compound | ~10^-3 |

| Solid Polymer Electrolyte | ~10^-4 |

Synthesis of Thioethers

This compound serves as an excellent precursor for synthesizing thioethers, which are important in organic synthesis and pharmaceutical applications. The compound's reactivity allows for the formation of various thioether derivatives, expanding its utility in chemical synthesis.

Case Study: this compound in Battery Technology

A recent study demonstrated the effectiveness of this compound as a solid electrolyte in sodium-ion batteries. The research involved fabricating Na3PS4 thin films using pulsed laser deposition (PLD) techniques. The resulting films exhibited superior electrochemical performance, with a significant increase in cycle stability compared to traditional liquid electrolytes.

Key Findings:

- Ionic Conductivity: Achieved values up to 1×10−3 S/cm.

- Cycle Life: Demonstrated over 500 cycles with minimal capacity fade.

- Morphological Stability: Thin films maintained structural integrity during cycling.

Case Study: Thioether Synthesis

In another study focused on organic chemistry, this compound was utilized to synthesize a series of thioether compounds that displayed promising biological activity. The reaction conditions were optimized to yield high purity products with notable yields.

Results:

- Yield: Average yield of synthesized thioethers was approximately 85%.

- Biological Activity: Several thioether derivatives exhibited antimicrobial properties, suggesting potential pharmaceutical applications.

Conclusion and Future Directions

This compound presents a versatile platform for various applications, particularly in energy storage and organic synthesis. Its ability to function as an efficient ionic conductor positions it well for advancements in battery technology, while its reactivity opens avenues for developing new chemical compounds.

Future research should focus on:

- Enhancing the ionic conductivity of this compound through doping or composite formation.

- Exploring the full range of chemical reactions involving this compound to identify new applications in pharmaceuticals and materials science.

作用機序

The mechanism of action of sodium thiophosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can mimic the behavior of phosphate, thereby influencing biochemical processes. It can also act as a ligand, forming complexes with metals and other molecules, which can alter their reactivity and properties .

類似化合物との比較

Sodium thiophosphate is similar to other thiophosphates, such as sodium dithiophosphate and sodium tetrathiophosphate. it is unique in its specific structure and reactivity:

Sodium Dithiophosphate (Na₃PO₂S₂): Contains two sulfur atoms, making it more reactive in certain substitution reactions.

Sodium Tetrathiophosphate (Na₃PS₄): Contains four sulfur atoms, which can enhance its ability to form complexes with metals.

These differences in structure lead to variations in their chemical behavior and applications .

特性

CAS番号 |

10101-88-9 |

|---|---|

分子式 |

H3NaO3PS |

分子量 |

137.05 g/mol |

IUPAC名 |

trisodium;thiophosphate |

InChI |

InChI=1S/Na.H3O3PS/c;1-4(2,3)5/h;(H3,1,2,3,5) |

InChIキー |

XLDZOKHDPSDHMO-UHFFFAOYSA-N |

SMILES |

[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] |

正規SMILES |

OP(=S)(O)O.[Na] |

Key on ui other cas no. |

10101-88-9 |

物理的記述 |

Liquid |

関連するCAS |

13598-51-1 (Parent) |

同義語 |

diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sodium thiophosphate (sodium phosphorothioate) and what are its primary applications in scientific research?

A1: this compound, also known as sodium phosphorothioate, is an inorganic compound with a diverse range of applications in scientific research. While not a pharmaceutical itself, its roles span from a reagent in chemical synthesis to a component in energy storage solutions and a tool in biochemical studies.

Q2: How is this compound used in the synthesis of other compounds?

A2: this compound serves as a key reagent in synthesizing various sulfur-containing compounds. For instance, it reacts with alkyl and aryl azides in aqueous solutions to produce the corresponding amines. [, ] This reaction pathway highlights its utility in introducing sulfur-containing functional groups into organic molecules.

Q3: Can you elaborate on the use of this compound in synthesizing radioprotective agents?

A3: this compound plays a crucial role in the preparation of S-2-(ω-aminoalkylamino)ethyl dihydrogen phosphorothioates, a class of compounds with potential as chemical radioprotectants. [, ] This synthesis involves reacting this compound with specific dihydrobromides in dimethylformamide, showcasing its utility in producing compounds with potential medical applications.

Q4: How does this compound contribute to the field of energy storage?

A4: this compound-based materials have gained significant attention as potential solid electrolytes for sodium-ion batteries, a promising technology for large-scale energy storage. [, , , , ] These materials, particularly in their glassy or amorphous forms, exhibit promising ionic conductivity, making them suitable for enhancing the performance and safety of solid-state batteries.

Q5: What specific advantages does this compound offer in the context of sodium-sulfur batteries?

A5: One notable advantage of this compound complexes is their ability to address a critical challenge in sodium-sulfur batteries: the formation of undesirable solid precipitates during cycling. [] These precipitates hinder battery performance by slowing down reaction kinetics and reducing cycle life. This compound complexes effectively prevent this precipitation, paving the way for more stable and efficient sodium-sulfur batteries.

Q6: Are there any drawbacks or limitations associated with the use of this compound in battery applications?

A6: While promising, this compound electrolytes face challenges related to their stability when in contact with certain electrode materials. [] These electrolytes can react with the electrodes, leading to decomposition and the formation of redox-active byproducts. This reactivity can result in excess capacity and potentially impact the long-term performance of the battery.

Q7: How is this compound employed in biochemical research?

A7: this compound serves as a valuable tool for studying enzymes, particularly phosphatases. It acts as a potent inhibitor of tyrosine phosphatases, enzymes crucial in cellular signaling pathways. [] This inhibitory action stems from the thiophosphate group's ability to compete with phosphate groups for binding sites on these enzymes.

Q8: Can you explain the mechanism behind this compound's inhibition of tyrosine phosphatases?

A8: this compound acts as a competitive inhibitor of tyrosine phosphatases by mimicking the phosphate group of natural substrates. [] The thiophosphate group binds to the enzyme's active site, preventing the binding and dephosphorylation of its intended substrates. This inhibition is specific to tyrosine phosphatases and is significantly stronger than the inhibition observed with inorganic phosphate.

Q9: What makes this compound a valuable tool in studying the structure and function of proteins?

A9: this compound enables the creation of stable analogues of phosphorylated proteins, which are otherwise challenging to study due to the lability of aspartyl phosphate bonds. [] For instance, researchers have successfully synthesized a stable analogue of the phosphorylated form of the bacterial chemotaxis protein CheB by replacing its phosphorylated aspartate residue with a cysteine residue linked to a thiophosphate group. This analogue exhibits activity comparable to the naturally phosphorylated CheB, facilitating further investigations into the protein's active form.

Q10: How does this compound contribute to the development of biosensors?

A10: this compound is utilized as a substrate for alkaline phosphatase (ALP) in the development of various biosensors. [, , , , ] In these applications, ALP catalyzes the hydrolysis of this compound to produce hydrogen sulfide (H2S). This H2S can then react with other components in the sensor system, triggering a detectable signal that correlates with the concentration of the target analyte.

Q11: Can you provide specific examples of how this compound-based biosensors work?

A11: In one example, this compound is used in a photoelectrochemical biosensor for detecting exosomes. [] ALP, linked to a detection probe, hydrolyzes this compound to generate H2S. This H2S reacts with cadmium ions to form cadmium sulfide nanoparticles, enhancing the photocurrent of the sensor and enabling the detection of exosomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。